2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid
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Overview
Description
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a 1,1-dioxo-1$l^{6},2-thiazinan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid can be compared with other similar compounds such as:
2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid: This compound has a similar benzoic acid structure but with different substituents.
6-Chloro-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-8-quinolinesulfonic acid: Another compound with a chloro group and a benzoic acid moiety but with different functional groups.
Properties
IUPAC Name |
2-chloro-5-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXCOISKDAKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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